molecular formula C23H22N2O2S B2493482 N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide CAS No. 955689-86-8

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide

Cat. No. B2493482
CAS RN: 955689-86-8
M. Wt: 390.5
InChI Key: IWRVAZTYMZSHON-UHFFFAOYSA-N
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Description

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C23H22N2O2S and its molecular weight is 390.5. The purity is usually 95%.
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Scientific Research Applications

Gas Capture and Separation: Thiophene-based MPNs can be used for gas adsorption and separation. Their high surface area allows efficient capture of gases such as hydrogen, methane, or carbon dioxide. Researchers have explored their use in gas storage and purification .

Catalysis: Thiophene-based MPNs may serve as catalyst supports. Their porous structure provides ample active sites for catalytic reactions, making them suitable for heterogeneous catalysis in various chemical processes.

Organic Electronic Devices: Thiophene-containing MPNs exhibit semiconducting properties. Researchers have investigated their application in organic electronic devices, including organic field-effect transistors (OFETs) and light-emitting diodes (LEDs). These MPNs can serve as charge transport materials or active layers in electronic components.

Thieno[3,2-b]thiophene Oligomers

Apart from MPNs, let’s explore another field related to thiophene derivatives:

Field-Effect Transistors (FETs): Soluble thieno[3,2-b]thiophene (TT) oligomers have been synthesized for FET applications. These oligomers, with alternating TT and bithiophene or fluorene triad architectures, exhibit promising electronic properties. Researchers have studied their optical, thermal, and electronic behavior, making them potential candidates for organic electronics .

properties

IUPAC Name

2-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c1-16-4-2-5-17(12-16)13-22(26)24-20-8-7-18-9-10-25(15-19(18)14-20)23(27)21-6-3-11-28-21/h2-8,11-12,14H,9-10,13,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRVAZTYMZSHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide

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